molecular formula C10H9FN2 B2761363 3-Cyclopropyl-7-fluoro-1H-indazole CAS No. 1360931-62-9

3-Cyclopropyl-7-fluoro-1H-indazole

Cat. No. B2761363
CAS RN: 1360931-62-9
M. Wt: 176.194
InChI Key: RWHZIROIPYRDPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-indazole, a similar compound, has been studied extensively. A new practical synthesis of 1H-indazole was presented where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

The molecular weight of “3-Cyclopropyl-7-fluoro-1H-indazole” is 176.194. More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

An indazole derivative related to 3-Cyclopropyl-7-fluoro-1H-indazole, specifically 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide, has been synthesized and characterized through spectro-elemental characterizations and single-crystal X-ray analysis. The study utilized density functional theory (DFT) for comparing optimized geometric bond lengths and bond angles with X-ray diffraction values, highlighting the importance of DFT in understanding molecular structures and reaction sites (Lu et al., 2020).

Organic Synthesis and Functional Materials Development

A strategy employing palladium-catalyzed oxidative C-H/C-H cross-coupling of electron-deficient 2H-indazoles with electron-rich heteroarenes was proposed to construct a large library of donor-acceptor-type biheteroaryl fluorophores, named Indazo-Fluors. These fluorophores exhibit tunable emissions, high quantum yields, and are potential candidates for in vivo mitochondria imaging, showcasing an application in developing photostable NIR probes for biological research (Cheng et al., 2016).

Medicinal Chemistry and Drug Discovery

A derivative of 3-Cyclopropyl-7-fluoro-1H-indazole, N-[1-(3-fluoropropyl)azetidin-3-yl]-6-[(6S,8R)-8-methyl-7-(2,2,2-trifluoroethyl)-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinolin-6-yl]pyridin-3-amine (AZD9833), was identified as a highly potent selective estrogen receptor degrader (SERD) and antagonist. This compound demonstrated significant in vitro activity in mouse xenograft models, leading to its progression into clinical trials for the treatment of ER+ breast cancer (Scott et al., 2020).

Chemical Biology and Fluorescence Imaging

Strain-promoted click chemistry of nucleosides and nucleotides with azido groups directly attached to the purine and pyrimidine rings with various cyclooctynes resulted in efficient formation of fluorescent, light-up, triazole products. These novel triazole adducts, inducing fluorescence properties, were used for direct imaging in MCF-7 cancer cells, demonstrating the utility of these compounds for dynamic measuring and tracking of signaling events inside living cells (Zayas et al., 2015).

Safety And Hazards

While specific safety data for “3-Cyclopropyl-7-fluoro-1H-indazole” is not available, a similar compound, “7-FLUORO INDAZOLE”, has a safety data sheet available . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . Much effort has been spent in recent years to develop synthetic approaches to indazoles . The future directions could involve further exploration of the medicinal applications of these compounds and the development of new synthetic approaches.

properties

IUPAC Name

3-cyclopropyl-7-fluoro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c11-8-3-1-2-7-9(6-4-5-6)12-13-10(7)8/h1-3,6H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHZIROIPYRDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C3C=CC=C(C3=NN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-7-fluoro-1H-indazole

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